methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a complex organic compound with the molecular formula C22H16O5 It is known for its unique structure, which includes a benzo[c]chromen-3-yl moiety linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate typically involves multiple steps. One common method includes the condensation of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl with methyl 4-hydroxybenzoate under specific reaction conditions. This process often requires the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure consistency, purity, and cost-effectiveness. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of ester or amide derivatives.
Scientific Research Applications
Methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzo[c]chromen-3-yl moiety is known to interact with specific binding sites, leading to inhibition or activation of biological pathways. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
- Methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
- Methyl (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate
Uniqueness
Methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzo[c]chromen-3-yl moiety and the ester linkage allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-14-20(27-13-15-7-9-16(10-8-15)22(24)26-2)12-11-18-17-5-3-4-6-19(17)23(25)28-21(14)18/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNWRWALJRFGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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